cis-4-Decene

Übersicht

Beschreibung

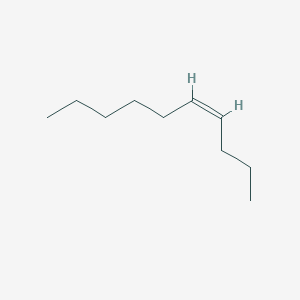

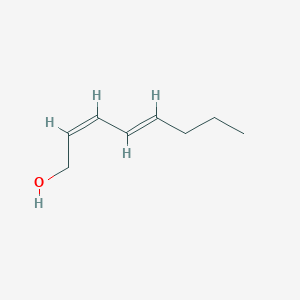

Cis-4-Decene is a chemical compound with the molecular formula C10H20 . It has a molecular weight of 140.2658 . The IUPAC name for this compound is (4Z)-dec-4-ene . It has been identified as one of the volatile biological markers for grey mold (Botrytis cinerea) infections in strawberry . It is also used as a standard compound to investigate the release of odorants in hydrocolloid model systems .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that the isomerization of the olefin at the catalyst is a common side reaction in industrial processes like Rhodium-catalysed hydroformylation .Molecular Structure Analysis

The this compound molecule contains a total of 30 atoms, including 20 Hydrogen atoms and 10 Carbon atoms . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

This compound has a molecular weight of 140.2658 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .Wissenschaftliche Forschungsanwendungen

Isomerization and Catalysis : Cis-4-Decene is involved in isomerization reactions. A study by Satyanarayana & Periasamy (1987) demonstrated the isomerization of 1-decene into predominantly cis-2-decene or trans-2-decene using a catalyst system of CoCl2/Ph3P/NaBH4. This illustrates the potential of this compound in catalytic processes.

Physical and Thermodynamic Properties : Research by Zéberg-Mikkelsen et al. (2003) investigated the effect of stereoisomerism on dynamic viscosity. They compared cis-decalin and trans-decalin, highlighting the influence of molecular configurations on physical properties such as viscosity and density. This study provides insights into the physical characteristics of compounds like this compound.

Photoionization and Mass Spectrometry : Johnson & Taylor (1972) conducted a study on mass spectra of cis- and trans-2-decene using different energy levels. This research contributes to our understanding of the photoionization properties of molecules similar to this compound.

Chemical Kinetics and Polymerization : The polymerization of 1,3-butadiene catalyzed by specific catalyst systems, as studied by Miyazawa, Kase, & Soga (2000), shows the relevance of this compound in understanding the polymerization processes and the formation of polymers with specific configurations.

Graphene Composites and Photophysics : A study by Döbbelin et al. (2016) on graphene–azobenzene composites highlights the use of molecules like this compound in the development of new materials with unique electrical and optical properties.

Safety and Hazards

Cis-4-Decene is considered hazardous. It is combustible and can cause skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(Z)-dec-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVOPSCRHKEUNJ-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19398-88-0 | |

| Record name | cis-4-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)